molecular formula C9H12BrN B1219107 Pvpeb

Pvpeb

Cat. No.: B1219107
M. Wt: 214.1 g/mol
InChI Key: WLZPCFOGJNCCRJ-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

The term "Pvpeb" (denoted as this compound in thermodynamic literature) is derived from the reversible work equation in macroscopic thermodynamics, specifically referencing the pressure-volume (PV) work required to insert a macroscopic object (e.g., a pebble) into a fluid system under constant pressure. This concept is critical in studying equilibrium states and energy transfer in strongly coupled systems . For example, in polymer research, PVB (polyvinyl butyral) shares conceptual similarities with this compound in terms of solvent interaction studies, where phase diagrams and SEM imaging are used to analyze material behavior .

Properties

Molecular Formula

C9H12BrN

Molecular Weight

214.1 g/mol

IUPAC Name

4-ethenyl-1-ethylpyridin-1-ium;bromide

InChI

InChI=1S/C9H12N.BrH/c1-3-9-5-7-10(4-2)8-6-9;/h3,5-8H,1,4H2,2H3;1H/q+1;/p-1

InChI Key

WLZPCFOGJNCCRJ-UHFFFAOYSA-M

Canonical SMILES

CC[N+]1=CC=C(C=C1)C=C.[Br-]

Synonyms

poly(4-vinyl-N-ethylpyridinium bromide)
poly(N-ethyl-4-vinylpyridinium Br)
poly-4-vinyl-N-ethylpyridine
poly-4-vinyl-N-ethylpyridine ethyl sulfate
poly-4-vinyl-N-ethylpyridine fluoride
poly-4-vinyl-N-ethylpyridine iodide
poly-N-ethyl-4-vinylpyridinium bromide
poly-VEP

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize PVpeb-like systems, we compare its thermodynamic framework with structurally or functionally analogous compounds and models.

Table 1: Key Comparison Metrics

Parameter This compound (Thermodynamic Framework) PVB (Polyvinyl Butyral) PE-b-P(E/P) (Multi-Block Copolymer)
Primary Application Energy transfer in macroscopic systems Adhesives, coatings, and films High-performance elastomers
Key Properties Reversible work (PV), equilibrium states Solvent resistance, optical clarity Tunable mechanical and thermal properties
Experimental Methods Gibbs free-energy calculations Solvent titration, SEM imaging Non-metallocene catalysis
Regulatory Relevance N/A ECHA REACH compliance Industrial safety protocols

Structural and Functional Similarities

Thermodynamic Analogues :

  • This compound’s reversible work principle aligns with PBPK (physiologically based pharmacokinetic) models, where compartmental energy transfer is used to predict chemical behavior. Both rely on parameter borrowing from structurally similar systems to reduce computational costs .
  • Example: PBPK models for SVHCs (substances of very high concern) use read-across assessments to infer toxicological data from analogues, mirroring this compound’s energy-transfer predictions .

Polymer Systems: PVB: Unlike this compound’s theoretical framework, PVB is a practical polymer with applications in laminates and coatings. Its phase behavior in solvents is experimentally validated via SEM and titration, contrasting with this compound’s purely mathematical formalism . PE-b-P(E/P): This multi-block copolymer, synthesized via [N,P]-type catalysts, exhibits tunable properties through monomer sequence control. While this compound lacks chemical structure, PE-b-P(E/P)’s design principles (e.g., active site modulation) parallel the thermodynamic optimization of this compound-driven systems .

Toxicological and Regulatory Comparisons

  • SVHC Assessments : PVB and PE-b-P(E/P) are subject to ECHA’s REACH regulations, requiring rigorous similarity evaluations to justify read-across data. For example, PVB’s toxicity profile is inferred from structurally similar esters, akin to this compound’s reliance on analogous energy parameters .
  • Thresholds : Chemical similarity models for SVHCs use Tanimoto coefficients >0.7 to justify read-across. While this compound lacks structural data, its thermodynamic parameters (e.g., Gibbs free energy) could adopt similar thresholds for predictive accuracy .

Research Findings and Data Gaps

Methodological Overlaps :

  • This compound’s energy-transfer calculations share mathematical rigor with PBPK model parameterization, where structural similarity (e.g., logP, molecular weight) guides predictive accuracy .
  • Example: A 2017 ECHA study found that 78% of SVHC read-across predictions using structural similarity (Tanimoto >0.7) were validated experimentally, highlighting the reliability of this compound-like analogical reasoning .

Limitations: this compound’s lack of empirical data restricts its direct application in chemical regulation. Unlike PVB or PE-b-P(E/P), it cannot be assessed for PBT (persistent, bioaccumulative, toxic) properties under REACH . Computational models for this compound require validation against experimental systems (e.g., polymer-solvent interactions) to bridge theory and practice .

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